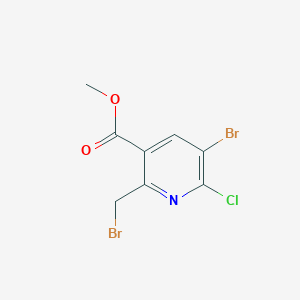
Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate is a chemical compound with the molecular formula C8H6Br2ClNO2 It is a derivative of nicotinic acid and features bromine, chlorine, and methyl groups attached to the nicotinate structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate typically involves the bromination of methyl 6-chloronicotinate. The process begins with the chlorination of nicotinic acid to form methyl 6-chloronicotinate. This intermediate is then subjected to bromination using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, to introduce the bromine atoms at the 5 and 2 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to minimize impurities and by-products .
化学反应分析
Types of Reactions
Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce the corresponding carboxylic acid derivative .
科学研究应用
Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting nicotinic receptors or enzymes involved in metabolic pathways.
Material Science:
作用机制
The mechanism of action of Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. Additionally, the nicotinate moiety can interact with nicotinic receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Methyl 5-bromo-2-(bromomethyl)benzoate: Similar structure but lacks the chlorine atom.
Methyl 2-bromo-5-chlorobenzoate: Similar structure but lacks the second bromine atom.
Methyl 5-bromo-2-methylbenzoate: Similar structure but lacks the bromomethyl group.
Uniqueness
Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate is unique due to the presence of both bromine and chlorine atoms on the nicotinate structure. This combination of halogens can enhance the compound’s reactivity and binding properties, making it a valuable intermediate in organic synthesis and drug development .
属性
分子式 |
C8H6Br2ClNO2 |
|---|---|
分子量 |
343.40 g/mol |
IUPAC 名称 |
methyl 5-bromo-2-(bromomethyl)-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C8H6Br2ClNO2/c1-14-8(13)4-2-5(10)7(11)12-6(4)3-9/h2H,3H2,1H3 |
InChI 键 |
FMVMOXURAZQEMJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(N=C1CBr)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



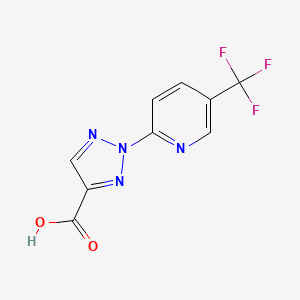
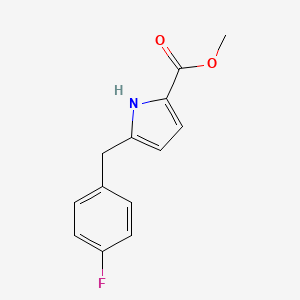
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carboxylic acid](/img/structure/B11792062.png)


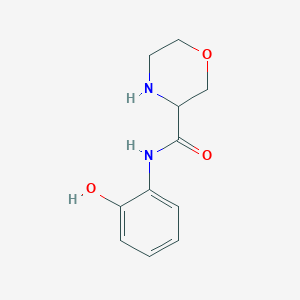
![Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11792083.png)

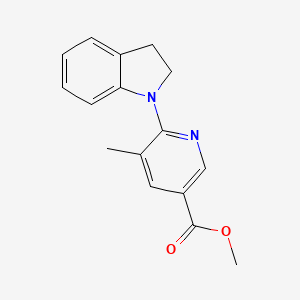
![2-(4-Oxo-2-(pyridin-3-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11792099.png)
![(4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11792107.png)
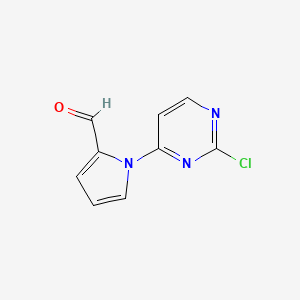
![2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11792128.png)
